molecular formula C19H15NO3S2 B2930452 N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034249-58-4

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2930452
CAS No.: 2034249-58-4
M. Wt: 369.45
InChI Key: YDFVNKQHGXCTMI-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of thiophene, furan, and naphthalene moieties. These structural elements are known for their significant roles in various chemical and biological applications. The compound’s unique structure makes it a subject of interest in fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives with naphthalene-1-sulfonyl chloride under basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then subjected to further functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share some structural similarities.

    Furan Derivatives: Furan-2-carboxylic acid and other furan-based compounds are structurally related.

    Naphthalene Derivatives: Naphthalene-1-sulfonic acid and its derivatives are similar in structure.

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of thiophene, furan, and naphthalene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-25(22,19-9-3-6-14-5-1-2-7-16(14)19)20-13-15-10-11-17(23-15)18-8-4-12-24-18/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVNKQHGXCTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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